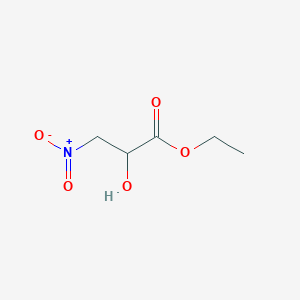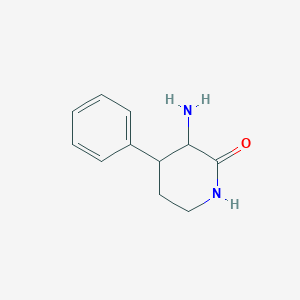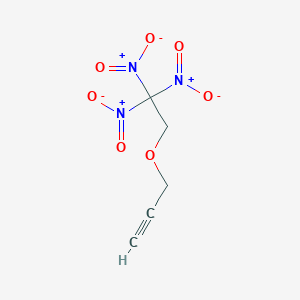
Ethyl 2-hydroxy-3-nitropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-3-nitropropanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a nitro group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-3-nitropropanoate can be synthesized through a multi-step process involving the nitration of ethyl propanoate followed by hydroxylation. The nitration step typically involves the reaction of ethyl propanoate with a nitrating agent such as nitric acid under controlled temperature conditions. The hydroxylation step can be achieved using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 2-hydroxy-3-nitropropanoate can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ethyl 2-oxo-3-nitropropanoate.
Reduction: Ethyl 2-hydroxy-3-aminopropanoate.
Substitution: Various esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-3-nitropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving nitro and hydroxyl groups.
Industry: Used in the production of fragrances and flavoring agents due to its ester structure.
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-3-nitropropanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and metabolic pathways, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
Ethyl 3-nitropropanoate: Similar structure but lacks the hydroxyl group.
Ethyl 3-hydroxy-2-nitropropanoate: Similar structure but with different positioning of the hydroxyl and nitro groups.
Uniqueness: Ethyl 2-hydroxy-3-nitropropanoate is unique due to the presence of both a hydroxyl and a nitro group on adjacent carbon atoms. This unique arrangement allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
161834-42-0 |
|---|---|
Fórmula molecular |
C5H9NO5 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-3-nitropropanoate |
InChI |
InChI=1S/C5H9NO5/c1-2-11-5(8)4(7)3-6(9)10/h4,7H,2-3H2,1H3 |
Clave InChI |
QSRVAMYFLWRTLI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)



![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)


![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)

![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
